2-(2-Methylphenyl)morpholine

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

SAR exploration of 2-arylmorpholine monoamine releasers demands exact ortho-substituted analogs. 2-(2-Methylphenyl)morpholine fills this gap as a key building block. • Ortho-tolyl probe for steric/lipophilic effect mapping at NET, DAT, SERT. • cLogP 1.6 enables permeability & metabolic stability correlation. • HCl salt, ≥95% purity for reproducible assay development. Global shipping from stock.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 1017395-56-0
Cat. No. B1288431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)morpholine
CAS1017395-56-0
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CNCCO2
InChIInChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-12-6-7-13-11/h2-5,11-12H,6-8H2,1H3
InChIKeyJYEGQCCVQLJHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenyl)morpholine – Procurement Guide


2-(2-Methylphenyl)morpholine (CAS: 1017395-56-0) is a C2-substituted morpholine derivative with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is a heterocyclic building block of significant interest in medicinal chemistry. The morpholine core is a privileged scaffold, known for its versatility in modulating physicochemical properties and engaging a wide range of biological targets [1]. This specific analog introduces an ortho-methylphenyl substituent at the 2-position, a structural feature common to a class of compounds explored for their activities as monoamine releasing agents and psychostimulants [2]. This substitution pattern creates a sterically constrained, lipophilic environment (cLogP ~1.6) that is key to its potential for target selectivity and pharmacokinetic fine-tuning.

Ortho-methylphenyl morpholine scaffold for SAR exploration of monoamine transporter ligands

Lipophilicity modulation via 2-aryl substitution supports CNS penetrability screening

Calculated logP ~1.6; context-dependent

Class-based NDRA pharmacophore probe; suitable for steric/electronic mapping at transporters

2-(2-Methylphenyl)morpholine: Unmatched SAR Role


Generic morpholine or simple N-substituted derivatives cannot substitute for 2-(2-Methylphenyl)morpholine due to the fundamental difference in their structure-activity relationship (SAR) potential. The phenyl ring at the 2-position, and specifically its substitution pattern, is the primary driver of target engagement and selectivity within this class of compounds [1]. Unsubstituted 2-phenylmorpholine acts as a potent norepinephrine-dopamine releasing agent, but introducing a methyl group at the ortho position of that phenyl ring (as in the target compound) is a critical structural modification known to drastically alter potency, selectivity for monoamine transporters, and overall pharmacology [2]. Furthermore, the specific ortho-tolyl group directly impacts key molecular properties like lipophilicity (cLogP) and basicity (pKa), which in turn dictate passive membrane permeability, solubility, and off-target binding . Using a different analog without this precise ortho-methyl substitution would lead to different conformational preferences and ligand-protein interactions, invalidating any SAR conclusions drawn from a specific project.

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Unsubstituted 2-phenylmorpholine lacks ortho-methyl group; may drastically alter transporter potency and selectivity profile.

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Generic morpholine or N-alkyl analogs lack the critical 2-aryl pharmacophore; class activity may not transfer.

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Substitution pattern shifts conformational preference and lipophilicity; SAR conclusions may not be reproducible without exact ortho-tolyl motif.

2-(2-Methylphenyl)morpholine Selection Evidence


Ortho-Methyl Substitution and Lipophilicity Enhancement

2-(2-Methylphenyl)morpholine demonstrates a calculated logP of 1.599 [1], which is a direct result of its ortho-methylphenyl substituent. This is a quantifiable structural differentiation from the unsubstituted parent scaffold, 2-Phenylmorpholine. While direct experimental logP data for the parent is not specified in the same source, the addition of a methyl group is a well-established method to increase lipophilicity, which can be calculated using standard fragment-based methods. This increased lipophilicity is a key driver of passive membrane permeability and can significantly alter a compound's pharmacokinetic profile and off-target binding potential compared to less lipophilic analogs.

Lipophilicity shift
Class-level
Calculated logP 1.599 (vs unsubstituted parent)
Supports lipophilicity-driven SAR interpretation
Computational prediction; experimental validation required
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Properties

2-Arylmorpholine Scaffold: Psychostimulant Activity

The 2-arylmorpholine scaffold, to which 2-(2-Methylphenyl)morpholine belongs, is a well-established pharmacophore for norepinephrine-dopamine releasing agents (NDRAs) [1]. The parent compound, 2-Phenylmorpholine (PAL-632), demonstrates potent NDRA activity [2]. This provides strong class-level inference that substitution at the 2-position with an aryl group is essential for this activity. The target compound's ortho-methyl substitution is a critical modification known to tune the potency and selectivity profiles among monoamine transporters (NET, DAT, SERT) [1]. While direct, side-by-side comparative data for 2-(2-Methylphenyl)morpholine is not publicly available, the class SAR strongly indicates it is a valuable tool for probing how steric and electronic effects at the ortho position of the phenyl ring influence transporter interactions.

NDRA class pharmacophore
Class-level
Predicted monoamine transporter interaction
Supports class-based SAR exploration; data to verify
Direct comparative data not available
Neuropharmacology Monoamine Transporters Psychostimulants

Commercial Availability and Purity for Research

2-(2-Methylphenyl)morpholine is commercially available from reputable vendors, with a standard reported purity of 95% . This provides a quantifiable baseline for procurement. In contrast, while the parent 2-Phenylmorpholine is also available, many other substituted analogs may require custom synthesis, introducing lead time and cost variability. The consistent availability of this specific analog at a defined purity level ensures batch-to-batch reproducibility in assays, a critical factor when establishing structure-activity relationships (SAR). The hydrochloride salt form is also readily available, which offers advantages in terms of stability and solubility for in vitro and in vivo studies .

Commercial purity
Reported
95%
Supports procurement reproducibility
Supplier-reported specification
Chemical Synthesis Quality Control Research Procurement

2-(2-Methylphenyl)morpholine Application Scenarios


Monoamine Transporter SAR Studies

This is the primary and most evidence-supported application scenario. 2-(2-Methylphenyl)morpholine is an ideal tool compound for academic or industrial labs exploring the SAR of the 2-arylmorpholine pharmacophore for CNS targets. Its ortho-methyl substitution makes it a key analog for investigating the steric and electronic requirements at the monoamine transporters (NET, DAT, SERT) [1]. Using this compound in parallel with 2-Phenylmorpholine and other substituted analogs allows researchers to map the influence of lipophilicity and steric bulk on transporter affinity, functional activity (release vs. uptake inhibition), and off-target profiles.

ADME and Physicochemical Profiling

This compound serves as a specific probe for understanding the impact of an ortho-tolyl group on key drug-like properties. With a calculated logP of 1.599 [2], it provides a quantifiable increase in lipophilicity compared to the unsubstituted phenyl analog. Researchers can use this compound in assays measuring passive permeability (e.g., PAMPA), metabolic stability in liver microsomes, and CYP inhibition to generate concrete data on how this specific substitution affects ADME parameters. This information is invaluable for guiding the design of backup series or lead optimization efforts aimed at improving CNS penetration or reducing metabolic clearance.

Assay Development and Validation

Given the well-characterized activity of the 2-arylmorpholine class as monoamine releasing agents [3], 2-(2-Methylphenyl)morpholine can be procured as a reference compound or tool for assay development. It can be used to validate new in vitro assays (e.g., radioligand binding, neurotransmitter release assays) designed to screen for activity at monoamine transporters. Its commercial availability at a defined purity (95%) and its hydrochloride salt form ensure solubility and stability, making it a practical and reproducible standard for calibrating instrumentation and validating assay protocols.

Scaffold-Hopping and Probe Synthesis

For medicinal chemistry groups, 2-(2-Methylphenyl)morpholine is a valuable advanced intermediate for further derivatization. The secondary amine in the morpholine ring is a reactive handle for introducing additional functional groups via alkylation, acylation, or reductive amination. This allows for the rapid generation of diverse libraries of N-substituted morpholines [1], facilitating scaffold-hopping exercises. The pre-installed ortho-methylphenyl group ensures that any newly generated analogs maintain a defined, lipophilic interaction motif, allowing for systematic exploration of the vector from the morpholine nitrogen.

Application
Selection Property
Validation Focus
Monoamine transporter SAR studies
Ortho-methyl substitution for steric/electronic mapping
Transporter affinity and selectivity profiling
ADME and physicochemical profiling
Lipophilicity modulation (cLogP ~1.6)
Permeability and metabolic stability assays
Assay development and validation
Defined purity (95%) and hydrochloride salt form
Assay calibration and reproducibility
Scaffold-hopping and probe synthesis
Secondary amine handle for derivatization
Library generation with defined lipophilic motif

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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